NVP-BVU972

概述

描述

NVP-BVU972 is a potent and selective type I c-Met inhibitor with an IC50 of 14 nM against MET kinase. It exhibits high specificity, with minimal off-target activity against other kinases (IC50 >1,000 nM) . Preclinical studies demonstrate its efficacy in suppressing TPR-MET phosphorylation and inhibiting proliferation in MET-dependent cancer models, such as BaF3 TPR-MET cells . Structurally, it binds to the active conformation of MET, interacting directly with residues such as Y1230, a critical site for ATP binding .

准备方法

合成路线和反应条件

NVP-BVU972 的合成涉及多个步骤,从关键中间体的制备开始。反应条件通常包括使用有机溶剂、催化剂和控制温度以确保所需的化学转化。 有关合成路线和反应条件的具体细节是专有的,可能根据制造商而有所不同 .

工业生产方法

This compound 的工业生产遵循严格的方案,以确保高纯度和高产率。该过程涉及大规模化学合成、纯化和质量控制措施。 该化合物通常以固体形式生产,并在受控条件下储存以保持其稳定性 .

化学反应分析

反应类型

NVP-BVU972 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变化合物内的官能团,从而改变其化学性质。

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件通常涉及控制温度、pH 值和使用溶剂以促进所需的转化 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应会产生各种 this compound 的取代类似物 .

科学研究应用

Therapeutic Applications

- Cancer Treatment :

-

Resistance Mechanisms :

- Studies have identified specific mutations in the c-Met receptor that confer resistance to this compound. Notably, mutations at tyrosine 1230 (Y1230) have been linked to decreased sensitivity to this inhibitor. Understanding these resistance mechanisms is crucial for developing combination therapies that can circumvent such resistance .

Case Study 1: Resistance Mechanisms

A study conducted on BaF3 TPR-MET cells utilized this compound to screen for resistance mutations. The findings revealed that substitutions at Y1230 were predominant among resistant variants, suggesting that monitoring these mutations could inform treatment strategies for patients undergoing therapy with c-Met inhibitors .

Case Study 2: Co-crystallization Studies

Co-crystallization of the MET kinase domain with this compound has elucidated critical binding interactions that facilitate its inhibitory action. The imidazopyridazine moiety of this compound engages in π-stacking with Y1230, a key interaction that underscores the compound's specificity for the c-Met target .

Case Study 3: Hybridization Strategies

Recent research has employed molecular hybridization strategies involving this compound to develop new compounds with enhanced inhibitory activity against cyclin-dependent kinases (CDKs). These derivatives demonstrated improved potency and selectivity, highlighting the versatility of this compound as a scaffold for drug development .

Data Tables

作用机制

NVP-BVU972 通过选择性抑制 MET 受体发挥作用,MET 受体是一种被肝细胞生长因子激活的受体酪氨酸激酶。通过与 MET 受体结合,this compound 阻止其磷酸化和随后激活参与细胞增殖、存活和转移的下游信号通路。 这种抑制导致癌模型中肿瘤生长和转移减少 .

相似化合物的比较

Comparison with Similar MET Inhibitors

2.1. Classification by Binding Mode

MET inhibitors are categorized into type I (targeting the active kinase conformation) and type II (binding the inactive conformation).

| Inhibitor | Type | Key Targets | IC50 (MET) | Resistance Mutations |

|---|---|---|---|---|

| NVP-BVU972 | I | Y1230, D1228 | 14 nM | Y1230H, D1228N |

| Crizotinib | I | ATP-binding pocket | 8–20 nM | Y1230H, L1195V |

| Capmatinib | I | ATP-binding pocket | 0.13 nM | D1228N, Y1230C |

| Cabozantinib | II | DFG motif, activation loop | 1.3 nM | F1200I, L1195M |

| AMG-458 | II | DFG motif, hydrophobic pocket | 1.6 nM | F1200V, L1195R |

Key Findings :

- Resistance Profiles : this compound resistance is predominantly driven by mutations at Y1230 (e.g., Y1230H), which disrupt its binding to the ATP pocket . In contrast, type II inhibitors like cabozantinib and AMG-458 remain effective against Y1230 mutants but are susceptible to mutations at F1200 .

- Binding Specificity : this compound’s reliance on Y1230 for binding (validated via cocrystallization) differentiates it from type II inhibitors, which engage the DFG motif and are unaffected by Y1230 mutations .

2.2. Efficacy in Multidrug Resistance (MDR) Models

This compound demonstrates dual activity as a P-glycoprotein (Pgp) inhibitor , overcoming drug efflux in Pgp-overexpressing A2780-Pac-Res cells (resistant index, RI = 0.27–1.16). However, its efficacy diminishes in KB-V1 cells with higher Pgp expression (RI >2), highlighting context-dependent utility . Comparatively, CHIR-124 (RI ~1) and PIK-75 (RI ~0.92) show broader Pgp inhibition .

2.3. Anti-Inflammatory Activity

Unlike tivantinib , which directly inhibits NLRP3 inflammasomes, this compound lacks anti-inflammatory effects in LPS-induced sepsis or MSU-induced peritonitis models . This underscores its specificity for MET over inflammatory pathways.

2.4. Clinical Resistance Management

- Case Study : A patient with MET Y1230H-mediated crizotinib resistance achieved disease control by switching to cabozantinib (type II inhibitor), bypassing Y1230-dependent binding .

- Preclinical Strategy : Sequential use of type I and II inhibitors (e.g., this compound followed by AMG-458) may delay resistance by targeting distinct mutation spectra .

生物活性

NVP-BVU972 is a selective inhibitor of the c-Met receptor tyrosine kinase, which plays a significant role in various cellular processes, including proliferation, survival, and migration. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in tumors with aberrant MET signaling.

This compound selectively inhibits the MET kinase with an IC50 value of approximately 14 nM , demonstrating high potency against this target while exhibiting minimal activity against other kinases. In biochemical assays, it has been shown to effectively inhibit MET autophosphorylation and HGF-stimulated MET phosphorylation in various human cancer cell lines, including GTL-16 and A549 cells .

Inhibition Profiles

The inhibition profiles of this compound against different cancer cell lines are summarized in the table below:

| Cell Line | IC50 (nM) | Remarks |

|---|---|---|

| GTL-16 | 66 | MET-amplified human gastric cancer cells |

| MKN-45 | 32 | Another MET-amplified gastric cancer model |

| EBC-1 | 82 | Human lung cancer cells |

| BaF3 TPR-MET | 104 | Transformed mouse cells with oncogenic fusions |

Resistance Mechanisms

Research has identified that prolonged exposure to this compound can lead to the emergence of resistant cell populations. A study conducted on BaF3 TPR-MET cells revealed a spectrum of mutations associated with resistance, primarily affecting residues Y1230 and D1228 in the MET kinase domain. These mutations were found to significantly reduce the efficacy of this compound, indicating that specific alterations in the MET structure can confer resistance to this inhibitor .

Case Studies and Clinical Relevance

Several case studies highlight the biological activity and clinical relevance of this compound:

-

Case Study: Gastric Cancer Treatment

- In a preclinical model using GTL-16 cells, treatment with this compound resulted in significant tumor regression. The study measured tumor volume reduction and observed a correlation between drug concentration and therapeutic efficacy.

-

Case Study: Lung Cancer Models

- In EBC-1 lung cancer cell lines, this compound treatment inhibited cell proliferation and induced apoptosis. The mechanism was linked to disrupted MET signaling pathways, showcasing its potential as a targeted therapy for MET-driven lung cancers.

-

Resistance Development

- A longitudinal study on BaF3 TPR-MET cells demonstrated that continuous exposure to this compound led to the selection of resistant clones. Sequencing revealed mutations that altered the binding affinity of this compound for MET, emphasizing the need for combination therapies or alternative strategies to overcome resistance .

Summary of Findings

The biological activity of this compound underscores its potential as a targeted therapy for cancers characterized by aberrant MET signaling. Key findings include:

- Selective Potency : High selectivity for c-Met with minimal off-target effects.

- Resistance Mutations : Identification of specific mutations that confer resistance highlights challenges in long-term efficacy.

- Clinical Implications : Promising preclinical results warrant further investigation in clinical trials to establish its therapeutic role in oncology.

属性

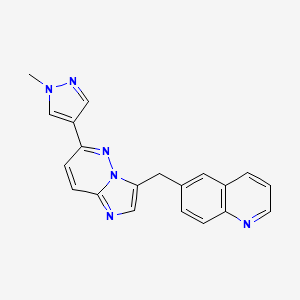

IUPAC Name |

6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCNPRCUHHDYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657890 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185763-69-2 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。